molecular formula C18H22ClFIN3O2S B2860567 N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide CAS No. 1078634-23-7

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide

Cat. No. B2860567
CAS RN: 1078634-23-7
M. Wt: 525.81
InChI Key: BWZOEXLRDSDZNS-KGENOOAVSA-N
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Description

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C18H22ClFIN3O2S and its molecular weight is 525.81. The purity is usually 95%.
BenchChem offers high-quality N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiandrogen Activity

  • The compound has been synthesized and studied for its antiandrogen activity. This activity is crucial in the treatment of androgen-responsive benign and malignant diseases. A similar compound, ICI 176334, is developed for this purpose (Tucker, Crook, & Chesterson, 1988).

Fluorescent Molecular Probes

  • Certain derivatives of this compound have been synthesized for use as fluorescent solvatochromic dyes. These dyes are effective in studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

Antiproliferative Agents

  • Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research indicates potential applications in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Drug Metabolism Studies

  • The compound has been used in studies focusing on drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. These studies are essential for understanding drug action and safety (Zmijewski et al., 2006).

Hydrophilic Compound Recognition

  • The compound has applications in recognizing hydrophilic amino and N,N-dimethylamino compounds. This property is useful in transferring these compounds from aqueous solutions to organic media, which has implications in various chemical and biological studies (Sawada et al., 2000).

Fuel Cell Applications

  • Derivatives of this compound have been synthesized for use in sulfonated poly(arylene ether sulfone)s block copolymers. These have applications in fuel cells, offering high proton conductivity and mechanical properties, crucial for developing more efficient fuel cell technologies (Bae, Miyatake, & Watanabe, 2009).

Alzheimer's Disease Research

  • In the context of Alzheimer's disease, a derivative of this compound has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, providing crucial insights for diagnosis and treatment (Shoghi-Jadid et al., 2002).

Chemical Reaction Studies

  • The compound has been studied in various chemical reactions, like the synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate and related compounds. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (Shealy, Krauth, & Laster, 1984).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide' involves the reaction of two starting materials, namely 2-chlorobenzylamine and 4-fluorobenzenesulfonyl chloride, followed by a series of reactions to form the final product. The synthesis pathway involves the use of various reagents and solvents to facilitate the reactions and purification of the product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzenesulfonyl chloride", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "hydroiodic acid (HI)", "sodium hydroxide (NaOH)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4-fluorobenzenesulfonyl chloride to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water and stir for 30 minutes.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Combine the organic layers and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and dissolve the residue in ethyl acetate.", "Step 7: Add hydroiodic acid to the solution and stir for 2 hours at room temperature.", "Step 8: Quench the reaction by adding NaOH and stir for 30 minutes.", "Step 9: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 10: Combine the organic layers and dry over sodium sulfate.", "Step 11: Concentrate the organic layer and recrystallize the product from ethyl acetate to obtain the final product, 'N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide'." ] }

CAS RN

1078634-23-7

Product Name

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide

Molecular Formula

C18H22ClFIN3O2S

Molecular Weight

525.81

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide

InChI

InChI=1S/C18H21ClFN3O2S.HI/c1-14(21-13-15-5-3-4-6-18(15)19)23(2)12-11-22-26(24,25)17-9-7-16(20)8-10-17;/h3-10,22H,11-13H2,1-2H3;1H

InChI Key

BWZOEXLRDSDZNS-KGENOOAVSA-N

SMILES

CC(=NCC1=CC=CC=C1Cl)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)F.I

solubility

not available

Origin of Product

United States

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